

Physical and chemical properties of 1-Piperidinebutyronitrile

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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Piperidinebutyronitrile**

Executive Summary

1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional molecule featuring a tertiary amine integrated into a piperidine ring and a terminal nitrile group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The piperidine moiety is a common scaffold in drug discovery, prized for its ability to impart desirable pharmacokinetic properties, while the nitrile group serves as a versatile chemical handle for a wide array of transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identification

1-Piperidinebutyronitrile is structurally characterized by a butyronitrile chain attached to the nitrogen atom of a piperidine ring.

- IUPAC Name: 4-(Piperidin-1-yl)butanenitrile^[1]

- Synonyms: **1-Piperidinebutyronitrile**, 4-(1-Piperidine)butyronitrile, gamma-Piperidinobutyronitrile[1]
- CAS Number: 4672-18-8[1]
- Molecular Formula: C₉H₁₆N₂[1]
- Molecular Weight: 152.24 g/mol [1]
- Chemical Structure:

N#CCCCN1CCCCC1

Physicochemical Properties

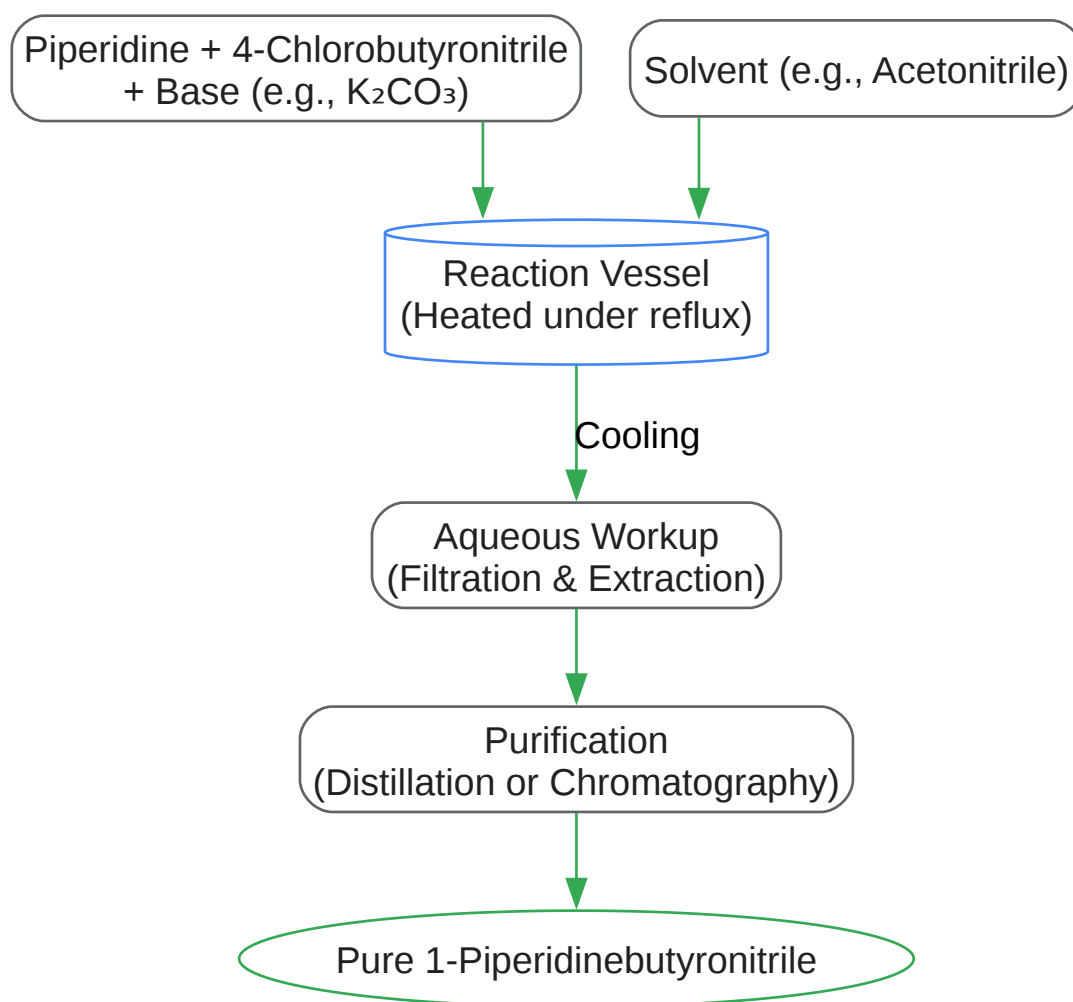
The physical properties of **1-Piperidinebutyronitrile** are dictated by its molecular weight and the presence of the polar tertiary amine and nitrile groups, balanced by the nonpolar hydrocarbon backbone. It is typically a colorless to pale yellow liquid or low-melting solid, with good solubility in a range of organic solvents.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₆ N ₂	[1]
Molecular Weight	152.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	Inferred from chemical suppliers
Boiling Point	Data not available in searched sources. Predicted to be in the range of 240-260 °C at atmospheric pressure.	Prediction based on structure
Density	Data not available in searched sources.	-
Refractive Index (n _D ²⁰)	Data not available in searched sources.	-
Solubility	Miscible with most polar organic solvents such as ethanol, acetone, and ethyl acetate.	Inferred from structural analogy

Synthesis and Purification

The most direct and common method for the synthesis of **1-Piperidinebutyronitrile** is the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This reaction is a standard N-alkylation of a secondary amine.

Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis of **1-Piperidinebutyronitrile**.

Representative Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a representative synthesis based on established chemical principles for N-alkylation.^[2]

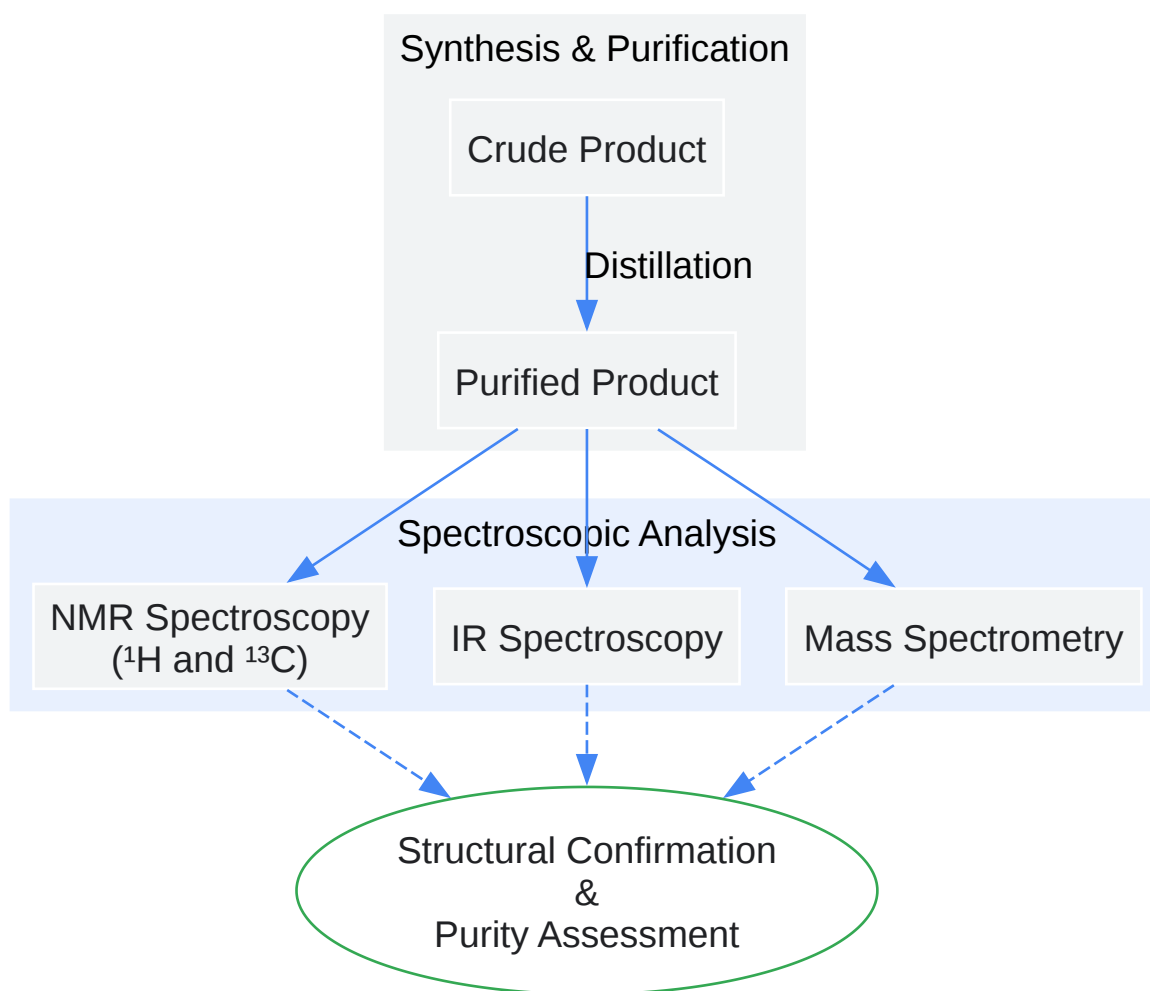
- **Reagent Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (8.5 g, 0.1 mol), 4-chlorobutyronitrile (10.4 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).

- **Solvent Addition:** Add 100 mL of acetonitrile as the solvent. The use of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction.
- **Reaction:** Heat the mixture to reflux (approximately 82 °C) and maintain stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetonitrile.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. To the resulting oil, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **1-Piperidinebutyronitrile** as a colorless oil.

Spectroscopic and Analytical Profile

The structural identity and purity of **1-Piperidinebutyronitrile** are confirmed through a combination of spectroscopic methods. While experimental spectra are not widely available in public databases, the expected spectral characteristics can be reliably predicted.

Diagram of Analytical Workflow



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Caption: Analytical workflow for the characterization of **1-Piperidinebutyronitrile**.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the butyronitrile chain.^{[3][4]}

- ~2.45 - 2.35 ppm (multiplet, 6H): This complex signal would correspond to the four protons on the carbons alpha to the piperidine nitrogen (N-CH₂) and the two protons on the carbon alpha to the nitrile group (CH₂-CN).
- ~1.85 ppm (quintet, 2H): Protons on the central carbon of the butyronitrile chain (-CH₂-CH₂-CN).

- ~1.60 ppm (multiplet, 4H): Protons on the beta carbons of the piperidine ring.
- ~1.45 ppm (multiplet, 2H): Protons on the gamma carbon of the piperidine ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a count of the unique carbon environments.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ~119 ppm: Quaternary carbon of the nitrile group (-C≡N).
- ~54 ppm: Carbons alpha to the piperidine nitrogen (-CH₂-N-CH₂-).
- ~52 ppm: Carbon on the butyronitrile chain attached to the nitrogen (N-CH₂-).
- ~26 ppm: Carbons beta to the piperidine nitrogen.
- ~24 ppm: Carbon gamma to the piperidine nitrogen.
- ~22 ppm: Central carbon of the butyronitrile chain (-CH₂-CH₂-CN).
- ~17 ppm: Carbon alpha to the nitrile group (CH₂-CN).

Infrared (IR) Spectroscopy

The IR spectrum is a key tool for identifying the nitrile functional group.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- 2940-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl portions of the piperidine ring and butyronitrile chain.
- 2260-2240 cm⁻¹ (medium, sharp): This is the characteristic stretching vibration for the nitrile C≡N triple bond. Its presence is a strong indicator of the compound's identity.[\[12\]](#)
- 1450 cm⁻¹ (medium): C-H scissoring (bending) vibrations.
- 1200-1000 cm⁻¹ (medium): C-N stretching vibrations of the tertiary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.^{[12][13][14][15]}

- **Molecular Ion (M^+):** The expected molecular ion peak would appear at an m/z of 152.
- **Major Fragmentation Pathway:** The most prominent fragmentation is anticipated to be alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This would lead to the loss of a propynitrile radical, resulting in a highly stable iminium ion fragment at m/z 98 ($[C_5H_{10}N]^+$), which would likely be the base peak.

Chemical Properties and Reactivity

The reactivity of **1-Piperidinebutyronitrile** is defined by its two primary functional groups: the tertiary amine and the nitrile.

- **Tertiary Amine Reactivity:** The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form piperidinium salts. It can also be quaternized by reacting with alkyl halides.
- **Nitrile Group Reactivity:** The nitrile group is a versatile precursor for several other functional groups.
 - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to yield 4-(piperidin-1-yl)butanoic acid.
 - **Reduction:** The nitrile can be reduced to a primary amine (4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like lithium aluminum hydride ($LiAlH_4$) or through catalytic hydrogenation.
 - **Grignard Reaction:** Reaction with Grignard reagents ($R-MgX$) followed by hydrolysis will produce ketones.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-Piperidinebutyronitrile** is not readily available, its hazards can be inferred from the parent compound, piperidine, and general knowledge of aliphatic nitriles.^{[16][17]}

- Potential Hazards:
 - Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion).[17]
 - Irritation/Corrosion: Expected to be a skin and eye irritant. Piperidine itself is corrosive and can cause severe burns.[16]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
- Handling:
 - Work in a well-ventilated area, preferably within a chemical fume hood.
 - Avoid breathing vapors or mist.[17]
 - Prevent contact with skin and eyes.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
 - Keep away from strong acids and oxidizing agents.

Applications in Research and Drug Development

1-Piperidinebutyronitrile serves as a key building block in medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous approved drugs. The butyronitrile side chain acts as a flexible linker and a synthetic handle. By reducing the nitrile to an amine, for example, a diamine structure is created which is a common pharmacophore for targeting G-protein coupled

receptors (GPCRs) and ion channels. Its derivatives are investigated for a wide range of therapeutic areas, including neurology and oncology.

Conclusion

1-Piperidinebutyronitrile is a synthetically useful molecule with well-defined, predictable chemical properties. Its value lies in the strategic combination of the piperidine scaffold and the reactive nitrile group, offering chemists a versatile platform for constructing more complex molecular architectures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development settings.

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